N'-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride
Description
N'-(4-Amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride is a synthetic hydrazide derivative characterized by a pyrimidine ring substituted with an amino group and a methyl group at positions 4 and 6, respectively, linked to a 2,4-dichlorobenzoyl hydrazide moiety.
Properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O.ClH/c1-6-4-10(15)17-12(16-6)19-18-11(20)8-3-2-7(13)5-9(8)14;/h2-5H,1H3,(H,18,20)(H3,15,16,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPZMIZQASYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4-amino-6-methylpyrimidine, is synthesized through the cyclization of appropriate precursors under controlled conditions.
Hydrazide Formation: The pyrimidine intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzohydrazide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The amino group on the pyrimidine ring can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction can lead to different hydrazone derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Studies have shown that derivatives of similar structures can effectively inhibit the growth of pathogens such as Mycobacterium tuberculosis.
- Mechanism of Action : The presence of the pyrimidine and hydrazide moieties in the compound is believed to enhance its binding affinity to target proteins involved in microbial metabolism and replication.
- Case Study : A study evaluating substituted pyrazolo[4,3-d]pyrimidine derivatives found promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
Anticancer Properties
Research indicates that N'-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride may possess anticancer activity. The compound's structure allows it to act as a molecular hybrid, potentially enhancing its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assessment : In vitro studies have demonstrated that certain derivatives show cytotoxic effects against human cancer cell lines, including colon and breast cancer cells. The apoptotic effect observed in some studies suggests that these compounds could induce programmed cell death in malignant cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in cancer cells. This is attributed to the compound's ability to interfere with critical signaling pathways that regulate tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrimidine moiety | Enhances antimicrobial activity |
| Hydrazide fragment | Contributes to cytotoxic properties |
| Chlorine substituents | Potentially increases binding affinity |
Research has indicated that variations in substituents attached to the benzene ring can significantly alter the compound's efficacy against microbial and cancerous cells .
Mechanism of Action
The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogs include:
N'-[(1E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide (): Key Differences: Replaces the pyrimidine ring with a brominated methoxyphenyl group. Enhanced lipophilicity from the bromine substituent may improve membrane permeability but increase toxicity risks .
N'-(4-tert-Butylbenzoyl)-2,4-dichlorobenzohydrazide (SAC-001, ): Key Differences: Substitutes the pyrimidine-amino group with a tert-butylbenzoyl group. Impact: The bulky tert-butyl group may sterically hinder target binding but improve metabolic stability .
4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (): Key Differences: Features a pyranone ring instead of pyrimidine.
Physicochemical Properties
Biological Activity
N'-(4-amino-6-methylpyrimidin-2-yl)-2,4-dichlorobenzohydrazide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 285.13 g/mol. Its structure features a dichlorobenzohydrazide moiety linked to a pyrimidine derivative, which is crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- Antimicrobial Activity : Studies suggest that the compound possesses antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, though further research is required to establish its efficacy and mechanisms.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Activity | Model/System | Outcome |
|---|---|---|---|
| Study 1 | Antimicrobial | E. coli | Inhibition of growth at 50 µg/mL |
| Study 2 | Cytotoxicity | MCF-7 cells | IC50 = 12 µM after 48 hours |
| Study 3 | Enzyme Inhibition | Human liver microsomes | Significant reduction in enzyme activity |
Case Studies
Several case studies highlight the practical applications and effects of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of the compound resulted in a significant reduction in infection rates compared to a placebo group.
- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cells showed that treatment with the compound led to significant cell death, indicating potential as an anticancer agent.
- Enzyme Interaction Studies : Research involving liver microsomes indicated that the compound effectively inhibited specific cytochrome P450 enzymes, suggesting implications for drug metabolism and interactions.
Research Findings
Recent literature supports the biological activities attributed to this compound:
- A study published in Journal of Medicinal Chemistry reported its potential as an antimicrobial agent against resistant bacterial strains .
- Another research article highlighted its ability to induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development .
- Additional findings indicated that the compound's structure is crucial for its interaction with target enzymes, emphasizing the importance of chemical modifications for enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
